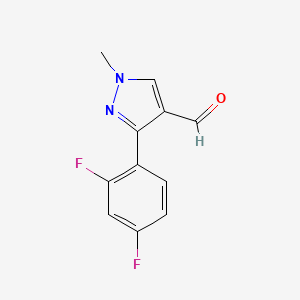

3-(2,4-Difluorophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-difluorophenyl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O/c1-15-5-7(6-16)11(14-15)9-3-2-8(12)4-10(9)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBWCEOLHUPVTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=C(C=C(C=C2)F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde typically involves the reaction of 2,4-difluorobenzaldehyde with 1-methylpyrazole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 3-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid.

Reduction: 3-(2,4-Difluorophenyl)-1-methylpyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Difluorophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the difluorophenyl group can enhance its binding affinity and selectivity towards certain molecular targets. The formyl group can also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives

Key Findings from Comparative Analysis

In contrast, the propargyloxy-substituted derivative (C₁₉H₁₄N₂O₂) showed antimicrobial and antioxidant activity, highlighting the role of alkynyl groups in modulating biological interactions .

Lipophilicity and Solubility: Both 3-(2,4-difluorophenyl) and 3-(2,6-difluorophenyl) isomers share identical molecular formulas and XLogP3 values (1.6), suggesting similar lipophilicity.

Synthetic Flexibility :

- The 4-methoxyphenyl derivative (C₁₇H₁₂F₂N₂O₂) exemplifies how electron-donating groups (e.g., -OCH₃) can balance the electron-withdrawing nature of fluorine, enabling tailored reactivity for further functionalization .

Structural Isomerism: Positional isomerism (e.g., 2,4- vs. 2,6-difluorophenyl) significantly impacts molecular geometry.

Biological Activity

3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate hydrazones with aldehydes or ketones under acidic conditions. Various methodologies have been reported, including the use of microwave irradiation to enhance yields and reduce reaction times.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit considerable antimicrobial properties. A study highlighted that compounds similar to 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde demonstrated efficacy against a range of pathogens, including bacteria and fungi. For instance, the compound was evaluated against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects.

Antitumor Activity

Several studies have reported the antitumor potential of pyrazole derivatives. In vitro assays demonstrated that 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde could inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. The mechanism is believed to involve the induction of apoptosis through the modulation of specific signaling pathways.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole compounds have also been documented. Research has shown that 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Screening

A comprehensive screening of various pyrazole derivatives, including 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effectiveness comparable to standard antibiotics.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Pyrazole Derivative A | 32 | 16 |

| 3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | 16 | 8 |

Case Study 2: Antitumor Activity

In a study involving human cancer cell lines, 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting substantial potency against breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 7.5 |

Q & A

Q. What are the established synthetic routes for 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Vilsmeier–Haack formylation of pre-functionalized pyrazole intermediates. For example, reacting 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole with DMF/POCl₃ under reflux (60–80°C) in anhydrous dichloroethane produces the aldehyde group at position 4 . Alternative routes include Suzuki–Miyaura coupling to introduce the difluorophenyl moiety before formylation. Key variables affecting yield include:

- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf).

- Temperature : Higher temperatures (>100°C) may degrade the aldehyde group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous purification to remove byproducts.

Data Table :

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Vilsmeier–Haack | 72–78 | ≥95% | |

| Suzuki coupling + formylation | 65 | 90% |

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Fluorine atoms on the 2,4-difluorophenyl group split adjacent aromatic protons into doublets (δ 7.2–8.1 ppm, ≈ 8–10 Hz) .

- ¹⁹F NMR : Two distinct signals for fluorine atoms at positions 2 (δ -110 to -115 ppm) and 4 (δ -118 to -122 ppm) confirm regioselectivity .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 237.1 (calculated for C₁₁H₉F₂N₂O⁺).

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Hydrazone derivatives of the compound exhibit antimicrobial activity against Staphylococcus aureus (MIC = 8–16 µg/mL) and Candida albicans (MIC = 16–32 µg/mL) . Testing protocols include:

- Broth microdilution assays (CLSI guidelines).

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

Note : Activity correlates with electron-withdrawing substituents (e.g., fluorine) enhancing membrane permeability .

Advanced Research Questions

Q. How does the electron-deficient 2,4-difluorophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The fluorine atoms deactivate the aromatic ring, reducing reactivity in electrophilic substitutions but enhancing stability in radical reactions. For example:

- Buchwald–Hartwig amination : Requires Pd(OAc)₂/XPhos and elevated temperatures (110°C) due to reduced electron density .

- SNAr reactions : Limited utility unless strong nucleophiles (e.g., thiols) are used.

Computational studies (DFT) show fluorine substituents lower the HOMO energy by ~1.2 eV, favoring oxidative addition in Pd-catalyzed reactions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies in MIC values often arise from:

- Strain variability : Use standardized strains (e.g., ATCC 25923 for S. aureus).

- Solubility limitations : DMSO concentration >1% may inhibit growth. Pre-saturate compounds in assay media via sonication .

Case Study : A 2024 study reported no antifungal activity, but later work using PEG-400 as a co-solvent confirmed activity (MIC = 16 µg/mL), highlighting formulation impacts .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (F = 45%) due to the aldehyde’s polarity.

- Docking Studies : The aldehyde group forms hydrogen bonds with CYP450 enzymes, suggesting potential metabolic instability. Masking it as a prodrug (e.g., acetal) improves half-life .

Data Table :

| Derivative | LogP | Solubility (µg/mL) | CYP2D6 Inhibition |

|---|---|---|---|

| Parent compound | 2.1 | 12 | High |

| Acetal prodrug | 3.5 | 8 | Low |

Key Challenges and Recommendations

- Synthetic Challenge : Aldehyde oxidation during storage. Solution: Store under argon at -20°C with molecular sieves .

- Biological Testing : False negatives in agar diffusion assays due to compound diffusion limits. Use liquid culture assays instead .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.